molecular formula C21H25NO3S B4300857 3-(4-Tert-butylphenyl)-3-{[(phenylsulfanyl)acetyl]amino}propanoic acid

3-(4-Tert-butylphenyl)-3-{[(phenylsulfanyl)acetyl]amino}propanoic acid

Cat. No.: B4300857
M. Wt: 371.5 g/mol
InChI Key: GEVCRFXHANAAPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Tert-butylphenyl)-3-{[(phenylsulfanyl)acetyl]amino}propanoic acid is a synthetic organic compound that belongs to the class of carboxylic acids This compound is characterized by the presence of a tert-butylphenyl group, a phenylthioacetyl group, and an amino propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenyl)-3-{[(phenylsulfanyl)acetyl]amino}propanoic acid typically involves multi-step organic reactions. One common approach is to start with the tert-butylphenyl derivative and introduce the phenylthioacetyl group through a nucleophilic substitution reaction. The amino propanoic acid moiety can be introduced via amide bond formation using appropriate coupling reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenyl)-3-{[(phenylsulfanyl)acetyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the phenylthioacetyl moiety can be reduced to form alcohols.

    Substitution: The tert-butylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for biochemical studies.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)-3-{[(phenylsulfanyl)acetyl]amino}propanoic acid would depend on its specific interactions with molecular targets. Potential pathways could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.

    Gene Expression: The compound might influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-tert-butylphenyl)-3-{[(methylthio)acetyl]amino}propanoic acid
  • 3-(4-tert-butylphenyl)-3-{[(ethylthio)acetyl]amino}propanoic acid
  • 3-(4-tert-butylphenyl)-3-{[(benzylthio)acetyl]amino}propanoic acid

Uniqueness

3-(4-Tert-butylphenyl)-3-{[(phenylsulfanyl)acetyl]amino}propanoic acid is unique due to the presence of the phenylthioacetyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-3-[(2-phenylsulfanylacetyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3S/c1-21(2,3)16-11-9-15(10-12-16)18(13-20(24)25)22-19(23)14-26-17-7-5-4-6-8-17/h4-12,18H,13-14H2,1-3H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVCRFXHANAAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24812879
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Tert-butylphenyl)-3-{[(phenylsulfanyl)acetyl]amino}propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Tert-butylphenyl)-3-{[(phenylsulfanyl)acetyl]amino}propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(4-Tert-butylphenyl)-3-{[(phenylsulfanyl)acetyl]amino}propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(4-Tert-butylphenyl)-3-{[(phenylsulfanyl)acetyl]amino}propanoic acid
Reactant of Route 5
3-(4-Tert-butylphenyl)-3-{[(phenylsulfanyl)acetyl]amino}propanoic acid
Reactant of Route 6
3-(4-Tert-butylphenyl)-3-{[(phenylsulfanyl)acetyl]amino}propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.